Dihydrodicyclopentadiene
CAS No.: 4488-57-7
VCID: VC0010047
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol
* For research use only. Not for human or veterinary use.

Description | Dihydrodicyclopentadiene (HDCPD) is a bicyclic cycloolefin derived from the partial hydrogenation of dicyclopentadiene (DCPD). It exists as two stereoisomers, endo-HDCPD and exo-HDCPD, with the endo form being more prevalent. HDCPD is a valuable building block in polymer chemistry and serves as a model compound for studying chemical reactions relevant to larger systems. The synthesis of dihydrodicyclopentadiene typically involves the partial hydrogenation of dicyclopentadiene, a process that can be carried out using catalysts like palladium on carbon or nickel-based catalysts under controlled conditions to favor the formation of the desired stereoisomer. HDCPD participates in chemical reactions primarily due to its unsaturation, undergoing electrophilic addition reactions. These reactions are crucial for understanding its utilization in synthetic organic chemistry and materials science. Key properties of HDCPD include its molecular formula, , molecular weight of 134.22, boiling point of 180 °C, and melting point of 49 °C . It is also known by other names such as 5,6-dihydrodicyclopentadiene and 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene . A related compound, dicyclopentadiene (DCPD), with the chemical formula , is a white brittle wax at room temperature and is used in resins, inks, adhesives, and paints . DCPD is produced in large quantities during the steam cracking of naphtha and gas oils to ethylene . |
---|---|
CAS No. | 4488-57-7 |
Product Name | Dihydrodicyclopentadiene |
Molecular Formula | C10H14 |
Molecular Weight | 134.22 g/mol |
IUPAC Name | tricyclo[5.2.1.02,6]dec-3-ene |
Standard InChI | InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2 |
Standard InChIKey | HANKSFAYJLDDKP-UHFFFAOYSA-N |
SMILES | C1CC2CC1C3C2C=CC3 |
Canonical SMILES | C1CC2CC1C3C2C=CC3 |
Synonyms | TRICYCLO[5.2.1.02,6]DECAN-3-ENE;3a,4,5,6,7,7a-hexahydro-7-methano-1h-indene;4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-;4,7-Methanoindene, 3a,4,5,6,7,7a-hexahydro-;Dihydrodicyclopentadiene;Steriochemistry unspecified;Tricyclo(5.2.1.0(2,6))dec-3-e |
Reference | 1: Pascual LMM, Goetz AE, Roehrich AM, Boydston AJ. Investigation of Tacticity and Living Characteristics of Photoredox-Mediated Metal-Free Ring-Opening Metathesis Polymerization. Macromol Rapid Commun. 2017 Jul;38(13). doi: 10.1002/marc.201600766. Epub 2017 Feb 13. PubMed PMID: 28195676. 2: Peters R, van Duin M, Tonoli D, Kwakkenbos G, Mengerink Y, van Benthem RA, de Koster CG, Schoenmakers PJ, van der Wal S. Low-molecular-weight model study of peroxide cross-linking of ethylene-propylene-diene rubber using gas chromatography and mass spectrometry II. Addition and combination reactions. J Chromatogr A. 2008 Aug 8;1201(2):151-60. doi: 10.1016/j.chroma.2008.05.067. Epub 2008 May 28. PubMed PMID: 18539287. |
PubChem Compound | 95605 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume